6-Hydroxyhexyl 4-methylbenzenesulfonate

Descripción general

Descripción

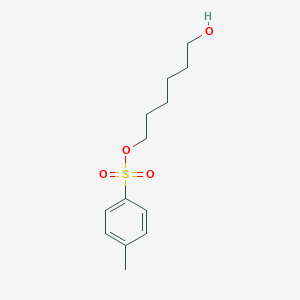

6-Hydroxyhexyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H20O4S and a molecular weight of 272.36 g/mol . It is characterized by a six-carbon chain with a hydroxyl group and a tosyl group (4-methylbenzenesulfonate). The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the tosyl group is a good leaving group for nucleophilic substitution reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Hydroxyhexyl 4-methylbenzenesulfonate can be synthesized through a multi-step process involving the reaction of 1,6-hexanediol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

6-Hydroxyhexyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing nucleophiles to replace it with other functional groups.

Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and alkyl halides.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, nitriles, or alkylated derivatives.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alkanes or alcohols.

Aplicaciones Científicas De Investigación

Applications in Organic Chemistry

- Click Chemistry : The compound is utilized in click chemistry protocols, particularly in the synthesis of 1,2,3-triazoles through the reaction with azides. This application is significant for creating complex molecular architectures efficiently .

- Synthetic Intermediates : It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions makes it valuable in constructing more complex molecules .

Biological Applications

- Drug Development : this compound has been explored as a potential scaffold for developing inhibitors targeting carbonic anhydrases (CAs), particularly CA-IX, which is implicated in tumor proliferation and invasion. The sulfonamide derivatives derived from this compound show promise in therapeutic applications against various cancers .

- Antibody Drug Conjugates : The compound is also applied in the field of bioconjugation, particularly for PEGylation processes that enhance the pharmacokinetic properties of therapeutic proteins and antibodies. This modification improves solubility and reduces immunogenicity .

Material Science Applications

- Surface Modification : In material science, this compound can be used for surface modification of materials to improve their hydrophilicity or biocompatibility, making it suitable for biomedical applications .

Case Study 1: Inhibition of Carbonic Anhydrase

A study demonstrated that sulfonamide derivatives based on this compound effectively inhibited CA-IX activity in vitro. These compounds were shown to block tumor cell proliferation and invasion, highlighting their potential as anticancer agents .

Case Study 2: Click Chemistry Applications

Research has illustrated the utility of this compound in click chemistry reactions, leading to high-yield synthesis of triazole-containing compounds that are biologically active. This approach simplifies the assembly of complex molecules required for drug discovery .

Mecanismo De Acción

The mechanism of action of 6-Hydroxyhexyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyl group is displaced by nucleophiles, facilitating the formation of new chemical bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

6-Hydroxyhexyl 4-methylbenzenesulfonate: Characterized by a six-carbon chain with a hydroxyl and tosyl group.

1,6-Hexanediol: Similar structure but lacks the tosyl group, making it less reactive in nucleophilic substitution reactions.

4-Methylbenzenesulfonyl Chloride: Contains the tosyl group but lacks the hydroxyl group and the six-carbon chain.

Uniqueness

This compound is unique due to its combination of a hydroxyl group and a tosyl group, providing versatility in chemical reactions and applications. Its ability to undergo nucleophilic substitution and participate in various chemical transformations makes it a valuable compound in research and industrial applications .

Actividad Biológica

6-Hydroxyhexyl 4-methylbenzenesulfonate, also known by its CAS number 1532533-72-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula : C13H20O4S

- Molecular Weight : 272.36 g/mol

- Structure : The compound features a hydroxy group attached to a hexyl chain and a 4-methylbenzenesulfonate moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily linked to its role as an immunomodulatory agent. Research indicates that compounds with similar structures can influence immune responses by modulating the activity of various immune cells, including T cells and B cells.

- Immunomodulation : It has been observed that sulfonate derivatives can enhance the production of immunoglobulin G (IgG) isotypes, indicating a potential for developing immunological memory in hosts .

- Antimicrobial Activity : Preliminary studies suggest that sulfonates may possess antimicrobial properties, making them candidates for therapeutic applications against bacterial infections .

Pharmacological Applications

The compound has been explored for its potential use in vaccine development and as a therapeutic agent against diseases caused by pathogens such as Streptococcus pneumoniae. The conjugation of this compound with proteins has shown promise in eliciting protective immune responses .

Study on Immunological Effects

A study investigated the effects of this compound in animal models. The results indicated:

- Increased IgG Production : Animals treated with the compound exhibited significantly higher levels of IgG antibodies compared to control groups.

- Memory B-cell Formation : The presence of memory B-cells was confirmed through assays, suggesting long-term immunity .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of sulfonate compounds similar to this compound:

- In Vitro Testing : The compound demonstrated significant inhibition of bacterial growth in cultures, particularly against Streptococcus pneumoniae.

- Mechanism Elucidation : Further investigations revealed that the compound disrupts bacterial cell wall synthesis, contributing to its antimicrobial effects .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

6-hydroxyhexyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4S/c1-12-6-8-13(9-7-12)18(15,16)17-11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTLEEKXDQWRNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.